potassium;thiocyanate
Description
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Properties
IUPAC Name |
potassium;thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Defining the Significance of the Thiocyanate Anion in Chemical Science
The chemical behavior and utility of potassium thiocyanate (B1210189) are intrinsically linked to the properties of the thiocyanate anion (SCN⁻). This linear, ambidentate pseudohalide is a cornerstone of coordination chemistry due to its ability to coordinate with metal ions through either the sulfur or the nitrogen atom, or by bridging between two metal centers. acs.orgwikipedia.orgacs.org This versatility in bonding modes, influenced by factors such as the hardness or softness of the metal ion (HSAB principle), allows for the synthesis of a vast array of coordination complexes with diverse structures and electronic properties. acs.org The coordination of the thiocyanate anion can modify the electronic and geometric properties of solid surfaces, which has implications for the design of catalysts. acs.org
Beyond coordination chemistry, the thiocyanate anion is a key metabolite in biological systems and serves as a versatile building block in organic synthesis. acs.orgwikipedia.orgnih.gov Organic thiocyanates are valuable intermediates for accessing a wide range of sulfur-containing compounds. rsc.orgacs.org The anion's reactivity allows for its incorporation into various organic molecules, leading to the formation of compounds with applications in pharmaceuticals and materials science. mdpi.com
Historical Trajectories of Potassium Thiocyanate Research
The study of thiocyanate (B1210189) compounds dates back to 1809, predating the isolation of several elemental halogens. nih.gov Historically, potassium thiocyanate gained prominence in analytical chemistry for the qualitative and quantitative determination of iron(III) ions, a reaction that produces a characteristic blood-red color due to the formation of the thiocyanatoiron(III) complex. libretexts.orgajrconline.org This simple yet effective test has been a staple in chemical education and analysis for many years.
In the early 20th century, potassium thiocyanate was investigated for therapeutic applications, notably in the treatment of hypertension. nih.gov However, due to associated toxicities, its use in this capacity has been discontinued. wikipedia.org These early studies, while no longer clinically relevant, provided valuable insights into the biological effects of the thiocyanate ion.
Contemporary Research Landscape and Interdisciplinary Relevance
Modern research on potassium thiocyanate (B1210189) is characterized by its interdisciplinary nature, with applications spanning materials science, analytical chemistry, and organic synthesis.
In materials science, potassium thiocyanate is utilized as an additive in the fabrication of perovskite solar cells. Its incorporation has been shown to enhance the crystallinity of the perovskite material, reduce defect density, and improve power conversion efficiency, while also eliminating hysteresis in the solar cells' performance. rsc.org Furthermore, metal thiocyanates are being explored as catalysts for various reactions, including polyurethane foam formation. nih.gov
The role of potassium thiocyanate in organic synthesis remains a vibrant area of research. It serves as a readily available and versatile thiocyanating agent for the synthesis of organic thiocyanates, which are important precursors to a variety of sulfur-containing molecules. mdpi.compubcompare.aiorganic-chemistry.org Recent advancements have focused on developing novel and efficient methods for thiocyanation reactions. rsc.orgacs.orgorganic-chemistry.org
In analytical chemistry, while the classic iron test remains a fundamental concept, modern research focuses on developing highly sensitive and selective methods for thiocyanate detection. oup.comnih.gov This is particularly relevant for environmental monitoring and clinical diagnostics, as thiocyanate levels in biological fluids can be an indicator of exposure to cyanide. oup.comrsc.org
Methodological Considerations in Potassium Thiocyanate Research
Organic Transformations with Thiocyanate Transfer
The transfer of the thiocyanate group from potassium thiocyanate to organic substrates is a cornerstone of its application in synthesis. This process enables the introduction of sulfur and nitrogen functionalities, paving the way for the creation of a wide array of valuable organic molecules.
Synthesis of Thiocyanate Derivatives and Sulfur-Containing Heterocycles
Potassium thiocyanate is widely employed in the synthesis of organic thiocyanates through nucleophilic substitution reactions. organic-chemistry.org Alkyl and benzyl (B1604629) halides readily react with KSCN to afford the corresponding thiocyanates. nih.gov Furthermore, KSCN is instrumental in the synthesis of various sulfur-containing heterocycles. asianpubs.orgsioc-journal.cntaylorandfrancis.com For instance, it is used in the preparation of polysubstituted 2-aminothiazoles from vinyl azides and in the synthesis of diaryl thioethers from aryl halides. atamanchemicals.com The synthesis of sulfur-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. sioc-journal.cnchim.it
A notable application is the synthesis of aryloxyethyl thiocyanate derivatives, which have shown potential as inhibitors of Trypanosoma cruzi proliferation. conicet.gov.ar In these syntheses, a tosylated or halogenated precursor is treated with potassium thiocyanate in a suitable solvent like N,N-dimethylformamide to yield the desired thiocyanate derivative. conicet.gov.ar
Table 1: Synthesis of Thiocyanate Derivatives
| Starting Material | Reagent | Product | Reference |
| Alkyl Halides/Tosylates | KSCN | Alkyl Thiocyanates | organic-chemistry.org |
| Aryl Halides | KSCN | Diaryl Thioethers | atamanchemicals.com |
| Tosylate of 4-phenoxyphenoxy ethanol | KSCN | 4-phenoxyphenoxyethyl thiocyanate | conicet.gov.ar |
Conversion of Acyl Chlorides to Isothiocyanates
Potassium thiocyanate provides a convenient route for the conversion of acyl chlorides into acyl isothiocyanates. glycemicon.comwhy.gr This transformation is typically achieved by reacting the acyl chloride with KSCN in a suitable solvent like acetone (B3395972) or acetonitrile. researchgate.net The resulting acyl isothiocyanates are versatile intermediates that can be used to synthesize a variety of other compounds, including diterpenoid thiourea (B124793) derivatives. bohrium.com The reaction of maleopimaric and dihydroquinopimaric acid chlorides with potassium thiocyanate, for example, yields the corresponding acyl isothiocyanates which can then be reacted with amines to produce novel thiourea derivatives. bohrium.com
It is important to note that the reaction conditions can influence the outcome. For instance, using an excess of KSCN should be avoided as the resulting electrophilic isothiocyanate can react further with the thiocyanate anion. researchgate.net
Formation of Episulfides from Cyclic Ethers (e.g., Ethylene (B1197577) Carbonate, Cyclohexene (B86901) Oxide)
Potassium thiocyanate is an effective reagent for the synthesis of episulfides (thiiranes) from cyclic ethers, particularly epoxides. glycemicon.comwikipedia.org This reaction provides a direct method for introducing a sulfur atom into a three-membered ring.
For example, KSCN converts ethylene carbonate to ethylene sulfide (B99878). glycemicon.comwikipedia.org This reaction often requires melting the KSCN under vacuum to remove any residual water. atamanchemicals.comwhy.grwikipedia.org Similarly, cyclohexene oxide is converted to its corresponding episulfide, cyclohexene sulfide, upon reaction with potassium thiocyanate. glycemicon.comwikipedia.orggeeksforgeeks.org The reaction proceeds with the formation of potassium cyanate (B1221674) as a byproduct. wikipedia.org The choice of solvent can significantly impact the reaction's efficiency and selectivity, with 2,3-butanediol (B46004) being identified as a particularly effective medium for this transformation, minimizing the formation of undesirable poly(episulfide)s. researchgate.net
Table 2: Episulfide Synthesis from Cyclic Ethers
| Cyclic Ether | Reagent | Product | Byproduct | Reference |
| Ethylene Carbonate | KSCN | Ethylene Sulfide | KOCN | glycemicon.comwikipedia.org |
| Cyclohexene Oxide | KSCN | Cyclohexene Sulfide | KOCN | glycemicon.comwikipedia.orggeeksforgeeks.org |
Regioselective Functionalization of Aromatic Systems
Potassium thiocyanate can be used for the thiocyanation of aromatic and heteroaromatic compounds. organic-chemistry.org This reaction introduces a thiocyanate group onto the aromatic ring, which can then be further manipulated. The regioselectivity of this functionalization is an important aspect of its synthetic utility. While the search results mention the thiocyanation of aromatic systems, specific details on the regioselectivity are not extensively discussed. However, the development of methods for the efficient and regioselective thiocyanation of arenes remains an active area of research.
Oxidative Cyanation Reactions via Thiocyanate as Cyanide Source
A significant and innovative application of potassium thiocyanate is its use as a safe and convenient source of cyanide for the oxidative α-cyanation of tertiary amines. organic-chemistry.orgacs.orgnih.gov This method avoids the use of highly toxic cyanide reagents. organic-chemistry.org The reaction involves the oxidation of the sulfur atom in potassium thiocyanate, which leads to the release of cyanide units. acs.orgnih.gov These cyanide units are then trapped by co-oxidized tertiary amines to form α-amino nitriles. organic-chemistry.orgacs.orgnih.gov
This cyanation process can be carried out in aqueous solutions and often does not require a catalyst. acs.orgnih.gov For instance, the reaction of various tertiary amines with KSCN in the presence of an oxidant like tert-butylhydroperoxide (tBuOOH) yields the corresponding α-amino nitriles in moderate to high yields. organic-chemistry.org The reaction has been shown to be applicable to a range of substrates, including aliphatic amines and N,N-dialkylanilines. organic-chemistry.org A visible-light-induced oxidative cyanation of N-aryltetrahydroisoquinolines using KSCN as the cyanide source has also been developed, offering a green and simple method for the synthesis of α-aminonitriles. rsc.org
Table 3: Oxidative Cyanation of Tertiary Amines with KSCN
| Substrate | Oxidant | Product | Key Feature | Reference |
| Tertiary Amines | tBuOOH | α-Amino Nitriles | Catalyst-free, aqueous conditions | organic-chemistry.orgacs.orgnih.gov |
| N-Aryltetrahydroisoquinolines | Visible Light/O₂ | α-Aminonitriles | Photocatalyst-free, green method | rsc.org |
Construction of Nitrogen- and Sulfur-Containing Compounds (e.g., Aminothiazoles, Oxazoles)
Potassium thiocyanate is a key building block in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, most notably aminothiazoles and oxazoles. atamanchemicals.comnih.govscilit.comorganic-chemistry.orgresearchgate.netacs.orgnih.gov
The reaction of α-halo ketones with potassium thiocyanate and amines is a well-established one-pot synthesis of N-substituted 2-aminothiazoles. scilit.com More recent methods involve the use of vinyl azides and potassium thiocyanate, where the reaction can be selectively steered towards the formation of either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles by switching between palladium and iron catalysts, respectively. organic-chemistry.org A solvent-controlled divergent synthesis of thiocyanated enaminones and 2-aminothiazoles from enaminones, KSCN, and N-bromosuccinimide has also been reported. acs.orgnih.gov
Furthermore, potassium thiocyanate can be used in the synthesis of highly substituted oxazoles. nih.govnih.govbeilstein-journals.org For example, the reaction of α-azidochalcones with KSCN in the presence of potassium persulfate leads to the formation of 2,4,5-trisubstituted oxazoles in good yields. nih.govnih.govbeilstein-journals.org Interestingly, by replacing potassium persulfate with ferric nitrate (B79036) in the same reaction, the product switches to 2-aminothiazoles, highlighting the tunability of the reaction outcome. nih.govnih.govbeilstein-journals.org
Table 4: Synthesis of Heterocycles using KSCN
| Starting Materials | Catalyst/Reagent | Product | Reference |
| α-Halo Ketones, Amines | KSCN | N-Substituted 2-Aminothiazoles | scilit.com |
| Vinyl Azides | KSCN, Pd(OAc)₂ | 4-Substituted 2-Aminothiazoles | organic-chemistry.org |
| Vinyl Azides | KSCN, FeBr₃ | 4-Substituted 5-Thiocyano-2-aminothiazoles | organic-chemistry.org |
| Enaminones, NBS | KSCN | Thiocyanated Enaminones / 2-Aminothiazoles | acs.orgnih.gov |
| α-Azidochalcones | KSCN, K₂S₂O₈ | 2,4,5-Trisubstituted Oxazoles | nih.govnih.govbeilstein-journals.org |
| α-Azidochalcones | KSCN, Fe(NO₃)₃ | 2-Aminothiazoles | nih.govnih.govbeilstein-journals.org |
Utilization in Multicomponent Reaction Systems
Potassium thiocyanate (KSCN) serves as a versatile and crucial reagent in multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of complex heterocyclic structures. Its role as a sulfur and nitrogen source is fundamental in creating diverse molecular scaffolds.
A notable application is the metal-free, four-component cascade reaction for constructing thiazine (B8601807) imides. rsc.orgrsc.org This method involves the reaction of homopropargylic amines, acyl chlorides, potassium thiocyanate, and diiodine under mild conditions. rsc.orgrsc.org The process is praised for its good atom economy, as four new bonds are formed in a single operation through a 6-exo-dig iodothiolation cyclization. rsc.org A plausible mechanism suggests that the acyl chloride and KSCN first form an acyl isothiocyanate intermediate, which is then attacked by the homopropargylic amine. rsc.org This reaction's scope is broad, accommodating various aryl and alkyl substituents on the reactants. rsc.org
Potassium thiocyanate is also integral to the synthesis of various thiazole (B1198619) derivatives. One-pot multicomponent reactions using acid chlorides, KSCN, amino acids, and alkyl bromides can produce thiazoles, with catalysts like ZnO nanorods enhancing product yields in environmentally benign solvents like water. researchgate.net Another copper-catalyzed, [3+1+1]-type condensation reaction synthesizes thiazoles from oximes, anhydrides, and KSCN under redox-neutral conditions. organic-chemistry.org This approach avoids the use of harsh halogenating agents often required in traditional methods like the Hantzsch reaction. organic-chemistry.org
The following table summarizes key multicomponent reactions involving potassium thiocyanate:
Table 1: Multicomponent Reactions Employing Potassium Thiocyanate| Product Scaffold | Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Thiazine Imides | Homopropargylic amines, Acyl chlorides, KSCN, Diiodine | Metal-free, mild conditions | Forms four new bonds in one pot; Good atom economy. rsc.orgrsc.org |
| Thiazole Derivatives | Acid chlorides, KSCN, Amino acids, Alkyl bromides | ZnO nanorods, water, room temp. | Green synthetic method; High yields. researchgate.net |
| Thiazole Derivatives | Oximes, Anhydrides, KSCN | Copper(I) iodide (CuI), Toluene | Redox-neutral; Avoids halogenated reagents. organic-chemistry.org |
| 1,2,3-Thiadiazoles | Methyl ketones, p-Toluenesulfonyl hydrazide, KSCN | I₂/CuCl₂, DMSO | Uses KSCN as an odorless sulfur source; Broad substrate scope. researchgate.net |
Synthesis of Polycyclic Compounds with Enhanced Properties
Potassium thiocyanate is a key building block in the synthesis of polycyclic compounds, particularly those containing the benzothiazole (B30560) moiety, which is recognized for its significant biological activities.
One established method begins with the reaction of anilines with potassium thiocyanate and bromine to generate 2-aminobenzothiazoles. mdpi.com These intermediates can then undergo further reactions to create more complex, polycyclic systems. For instance, they can be acylated and subsequently reacted with various N-heterocycles to produce large series of compounds with potential therapeutic properties, such as antidepressant activity. mdpi.com
Furthermore, KSCN is employed in four-component reactions to construct novel benzothiazole derivatives. figshare.com A copper-catalyzed Ullmann coupling reaction of adducts formed from acyl isothiocyanate (generated in situ from acyl chloride and KSCN) and nitro compounds with dihalobenzenes yields new benzothiazoles under mild, room-temperature conditions. figshare.com These methods are valued for their use of readily available starting materials and simple purification processes. figshare.com The resulting polycyclic structures are investigated for various applications based on their enhanced chemical and biological properties. mdpi.comnih.gov
Inorganic Synthesis Pathways
Preparation of Metal Thiocyanates
Potassium thiocyanate is a common and effective starting material for the synthesis of other metal thiocyanate salts, typically through metathesis (double displacement) reactions in an aqueous solution. geeksforgeeks.orgatamanchemicals.com The principle of this synthesis pathway relies on the differential solubility of the resulting salts.
A classic example is the reaction between aqueous solutions of potassium thiocyanate and lead(II) nitrate. geeksforgeeks.orgwikipedia.org When these two soluble salts are mixed, the lead(II) and thiocyanate ions combine to form lead(II) thiocyanate, which is only slightly soluble in water and precipitates out as a white solid. wikipedia.orgchegg.com The net ionic equation for this reaction is:
Pb²⁺(aq) + 2SCN⁻(aq) → Pb(SCN)₂(s) wikipedia.org
This straightforward precipitation method is widely applicable for preparing a variety of metal thiocyanates. Similarly, KSCN reacts with iron(III) nitrate to form iron(III) thiocyanate. geeksforgeeks.org The reaction is notable for the intense blood-red color of the resulting iron-thiocyanate complex, a characteristic leveraged in analytical chemistry for the detection of ferric ions. bu.edu
The following table provides examples of metal thiocyanates prepared from potassium thiocyanate.
Table 2: Preparation of Metal Thiocyanates from Potassium Thiocyanate| Target Compound | Reactants | Reaction Type | Observation |
|---|---|---|---|
| Lead(II) thiocyanate (Pb(SCN)₂) | Potassium thiocyanate (KSCN) + Lead(II) nitrate (Pb(NO₃)₂) | Precipitation | Formation of a white precipitate. wikipedia.org |
| Iron(III) thiocyanate (Fe(SCN)₃) | Potassium thiocyanate (KSCN) + Iron(III) nitrate (Fe(NO₃)₃) | Complexation/Precipitation | Formation of a blood-red solution/solid. geeksforgeeks.orgbu.edu |
Synthesis of Carbonyl Sulfide
Potassium thiocyanate serves as a key precursor in the laboratory-scale synthesis of carbonyl sulfide (COS). atamanchemicals.comwikipedia.org This method involves the acid-catalyzed hydrolysis of the thiocyanate ion.
KSCN + 2H₂SO₄ + H₂O → KHSO₄ + NH₄HSO₄ + COS wikipedia.org
While effective, this synthesis produces a gaseous product that contains significant amounts of byproducts and therefore requires subsequent purification steps to isolate the carbonyl sulfide. wikipedia.org Carbonyl sulfide itself is a colorless, flammable gas with a range of applications, including its use as an intermediate in the production of thiocarbamate herbicides. wikipedia.orgcdc.gov
Quantitative and Qualitative Detection of Metal Ions
The reaction of thiocyanate ions (SCN⁻) with metal ions to form coordination complexes is the foundation of many analytical techniques. The specific properties of these complexes, such as their color and stability, allow for the detection and quantification of a wide range of metals.
Spectrophotometric and Colorimetric Assays for Transition Metals (e.g., Iron(III), Cobalt, Chromium)
Spectrophotometry and colorimetry are powerful analytical techniques that measure the absorption of light by a colored compound in solution. Potassium thiocyanate is a widely used reagent in these methods due to the characteristic colors of the thiocyanate complexes it forms with several transition metals.
Iron(III): The reaction between iron(III) (Fe³⁺) and thiocyanate ions is a classic example of colorimetric analysis. In an acidic medium, they form a series of intensely blood-red complexes, primarily [Fe(SCN)(H₂O)₅]²⁺. juniata.edu The intensity of the color is directly proportional to the concentration of iron(III), allowing for its quantification. However, these complexes can be unstable in aqueous solutions. To enhance stability, nonionic surfactants like Triton X-100 can be added, which significantly reduces the fading of the color over time. jst.go.jp The optimal conditions for this analysis include a pH range of 1.2-3.5 and a final potassium thiocyanate concentration of 0.5-2.0 mol/dm³. jst.go.jp Beer's law, which states that the absorbance is directly proportional to the concentration, is typically obeyed over a range of 5 x 10⁻⁷ to 8 x 10⁻⁵ mol/dm³ of iron at the maximum absorption wavelength of 485 nm. jst.go.jp
Cobalt: Potassium thiocyanate is also used in the determination of cobalt. Cobalt(II) ions react with thiocyanate to form a blue-colored complex, [Co(SCN)₄]²⁻. This reaction forms the basis for the spectrophotometric determination of cobalt. The analysis is often carried out in a water-acetone mixture to enhance the color and stability of the complex. uni.edu Thin-layer chromatography, in conjunction with spectrophotometry, has been used for the separation and determination of cobalt from nickel in aqueous samples. scispace.com In this method, a mobile phase of 1 M potassium thiocyanate is used with a stationary phase impregnated with tri-n-butyl phosphate, which strongly retains the blue cobalt-thiocyanate complex. scispace.com
Chromium: While direct colorimetric methods for chromium using potassium thiocyanate are less common, it can be used in conjunction with other techniques. For instance, chromium(II) can be used as a reducing agent to convert cobalt(III) to cobalt(II) prior to its determination with thiocyanate. uni.edu
Table 1: Spectrophotometric Determination of Transition Metals with Potassium Thiocyanate
| Metal Ion | Complex Formed (Simplified) | Color of Complex | Wavelength of Maximum Absorption (λmax) |
| Iron(III) (Fe³⁺) | [Fe(SCN)(H₂O)₅]²⁺ | Blood-Red | 485 nm jst.go.jp |
| Cobalt(II) (Co²⁺) | [Co(SCN)₄]²⁻ | Blue | 622.5 nm uni.edu |
Titrimetric Methods for Halide Estimation
Potassium thiocyanate is a key reagent in the Volhard method, a type of precipitation titration used for the determination of halides such as chloride, bromide, and iodide. riccachemical.comkkwagh.edu.inbyjus.com This method involves a back titration.
The procedure is as follows:
An excess, known amount of a standard silver nitrate solution is added to the sample containing the halide ions. This precipitates the halide as a silver halide (e.g., AgCl). kkwagh.edu.in
The excess, unreacted silver ions are then titrated with a standard solution of potassium thiocyanate. kkwagh.edu.inbyjus.com
A ferric iron(III) salt, such as ferric ammonium (B1175870) sulfate, is used as an indicator. kkwagh.edu.inuohyd.ac.in
Once all the excess silver ions have reacted with the thiocyanate to form a precipitate of silver thiocyanate (AgSCN), the first slight excess of thiocyanate reacts with the Fe³⁺ indicator to form a soluble, intensely red-brown colored complex, [Fe(SCN)]²⁺, signaling the endpoint of the titration. uohyd.ac.in
This method is particularly useful for analyses conducted in acidic solutions, where methods like Mohr's method are not suitable. kkwagh.edu.inbyjus.com
Methodologies for Trace Element Analysis
Potassium thiocyanate is also employed in the analysis of trace elements. isotope.comisotope.com Its ability to form complexes that can be extracted into organic solvents allows for the pre-concentration of metal ions, enhancing the sensitivity of analytical techniques like atomic absorption spectroscopy (AAS). For example, methods have been developed for the extractive spectrophotometric determination of iron(III) at parts-per-million (ppm) levels. core.ac.uk In one such method, iron(III) in a hydrochloric acid medium forms a benzene-extractable orange-red ternary complex with a specific organic reagent and thiocyanate. core.ac.uk This allows for the separation of iron from interfering ions and its subsequent quantification.
Spectroscopic Enhancement Techniques
Beyond its direct role in color formation, potassium thiocyanate also finds application in advanced spectroscopic techniques, where it can enhance the analytical signal.
Application in Surface-Enhanced Raman Scattering (SERS) Studies
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that dramatically increases the Raman signal of molecules adsorbed onto a rough metal surface, such as silver or gold nanoparticles. bohrium.comnih.gov Potassium thiocyanate has been used as an analyte in SERS studies to evaluate the performance of SERS substrates. researchgate.net The thiocyanate ion itself gives a strong and characteristic SERS signal, particularly the C-S stretching and the S-C≡N antisymmetric stretching vibrations. researchgate.net The intensity of these signals can be used to quantify the enhancement factor of a particular SERS substrate. Furthermore, potassium thiocyanate has been identified as a potential biomarker in the SERS analysis of biological samples, such as saliva, for the diagnosis of conditions like oral cancer. nih.govnih.gov
Ligand Properties and Bonding Modes of Thiocyanate
The thiocyanate anion is an ambidentate ligand, meaning it can coordinate to a metal center through two different atoms: the nitrogen or the sulfur. wikipedia.orglibretexts.org This flexibility gives rise to different bonding modes and the phenomenon of linkage isomerism.
Linkage Isomerism in Metal-Thiocyanate Complexes (N-bonded vs. S-bonded Coordination)
Linkage isomerism occurs when a ligand can bind to a metal ion in more than one way. libretexts.org In the case of thiocyanate, this results in two primary coordination modes:
Isothiocyanato (N-bonded): The ligand coordinates through the nitrogen atom (M-NCS). This mode is typically observed with "hard" metal cations, as defined by Hard and Soft Acid and Base (HSAB) theory. wikipedia.orgblogspot.com The M-N-C linkage is generally linear or close to 180°. wikipedia.org First-row transition metals, for instance, predominantly form N-bonded complexes. wikipedia.org Examples include the deep blue [Co(NCS)₄]²⁻ and the green [Ni(NCS)₄]²⁻. wikipedia.org
Thiocyanato (S-bonded): The ligand coordinates through the sulfur atom (M-SCN). This mode is favored by "soft" metal cations. wikipedia.orgblogspot.com The M-S-C bond angle is typically bent, around 100°. wikipedia.org Examples of S-bonded complexes include [Rh(SCN)₆]³⁻ and [Pt(SCN)₆]²⁻. wikipedia.org
The preference for N- or S-bonding is influenced by several factors, including the electronic properties of the metal and the steric effects of other ligands in the coordination sphere. dtic.milnih.gov For instance, in the complex [Cu(SCN)₂(pia)₂] (where pia is pyridine-2-carboxamide), the thiocyanate ligands are S-bound and in a trans configuration. rsc.org In contrast, the analogous Co(II) and Ni(II) complexes feature N-bonded thiocyanate ligands in a cis arrangement. rsc.org
A classic example of linkage isomerism is found in cobalt(III) complexes. The orange-colored [(NH₃)₅Co-NCS]²⁺ is the thermodynamically stable isomer, while the violet-colored [(NH₃)₅Co-SCN]²⁺ is the kinetic product of the reaction between thiocyanate salts and [Co(NH₃)₅(H₂O)]³⁺. wikipedia.orgwikipedia.org The isomerization from the S-bonded to the N-bonded form occurs via an intramolecular rearrangement. wikipedia.org
| Feature | N-bonded (Isothiocyanato) | S-bonded (Thiocyanato) |
| Coordinating Atom | Nitrogen | Sulfur |
| HSAB Preference | Hard Acids | Soft Acids |
| M-X-C Angle | ~180° | ~100° |
| Example Cations | Co(II), Ni(II), Fe(III) | Rh(III), Ir(III), Pt(II) |
| Example Complex | [Co(NCS)₄]²⁻ | [Rh(SCN)₆]³⁻ |
Bridging Thiocyanate Ligands in Polynuclear Complexes
Beyond terminal coordination, the thiocyanate ligand can also act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes. lucp.net These bridging modes are crucial in constructing extended structures like one-, two-, and three-dimensional coordination polymers. acs.orgacs.org
Common bridging modes include:
End-on (μ₂-bridging): The ligand bridges two metal centers through both the nitrogen and sulfur atoms (M-NCS-M'). researchgate.net This is a prevalent mode in many polynuclear complexes.
End-to-end (μ₂-bridging): This mode also connects two metal centers, but with a different spatial arrangement. acs.org An example is found in a polynuclear copper(II) complex where this bridging mode leads to a significant antiferromagnetic interaction between the copper ions. acs.org
μ-1,3-bridging: In this mode, the thiocyanate anion links metal cations into chains or dimeric units. researchgate.net For instance, in Mn(NCS)₂(pyrazole)₂, the Mn(II) cations are linked into chains by pairs of μ-1,3-bridging thiocyanate anions. researchgate.net
Synthesis and Characterization of Transition Metal-Thiocyanate Complexes
The synthesis of transition metal-thiocyanate complexes typically involves the reaction of a metal salt with a source of thiocyanate ions, such as potassium thiocyanate (KSCN) or ammonium thiocyanate. wikipedia.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and bonding.
Complexation with D-block and F-block Metal Ions
Thiocyanate forms complexes with a wide range of d-block and f-block metal ions.
D-block Metals:
Cobalt(II) and Nickel(II): These ions often form octahedral or tetrahedral complexes with thiocyanate. ias.ac.in For example, new heteroleptic complexes, [M(NCS)₂(pia)₂] where M = Co(II) or Ni(II), have been synthesized and shown to have octahedral geometries with N-bonded thiocyanate ligands. rsc.orgrsc.org
Cadmium(II): Cadmium, being a softer metal ion, can form complexes with S-bonded thiocyanate. In some mixed-metal complexes, such as LMCd(SCN)₄ where M is Co(II) or Ni(II), the thiocyanate can act as a bridging ligand. mdpi.com
Vanadyl: The reaction of VSO₄ with KSCN in acetone can form K₄[V(NCS)₆]·0.25(OCMe₂). acs.org
F-block Metals:
Uranyl (UO₂²⁺): The reduction of the uranyl(VI) complex [Et₄N]₃[UO₂(NCS)₅] to uranyl(V) has been studied, although it is accompanied by immediate disproportionation. csic.es
Actinides (An): Homoleptic thiocyanate complexes of actinides, such as [Et₄N]₄[An(NCS)₈] (where An = Th, U, Pu), have been synthesized and characterized. researchgate.netnih.gov In these complexes, the bonding is predominantly ionic and occurs through the nitrogen atom. sci-hub.se The M-N-C angle in f-block complexes is typically smaller than in d-block complexes due to the increased ionicity. sci-hub.se
Stoichiometry and Geometrical Aspects of Coordination
The stoichiometry and geometry of metal-thiocyanate complexes are highly variable and depend on the metal ion, the other ligands present, and the reaction conditions.
Stoichiometry: The ratio of metal to thiocyanate can vary significantly. For example, tetrahedral complexes like [Co(NCS)₄]²⁻ have a 1:4 metal-to-ligand ratio. wikipedia.org Octahedral complexes such as [M(NCS)₆]z⁻ have a 1:6 ratio. wikipedia.org In polynuclear complexes, the stoichiometry can be more complex. For instance, in AB(SCN)₄ crystals, the thiocyanate ion bridges two different metal ions, A and B, resulting in a three-dimensional polymeric structure. researchgate.net
Geometry: The coordination geometry around the metal center can be tetrahedral, square planar, octahedral, or even higher coordination numbers, especially for f-block elements. ias.ac.inmdpi.comsci-hub.se For example, in [Co(NCS)₂(4-acetylpyridine)₂]n, the Co(II) cations are connected by pairs of μ-1,3-bridging thiocyanato ligands into dimers, which are further connected into layers. researchgate.net In contrast, [NiL₂(SCN)₂] complexes (where L is a substituted thiourea) exhibit octahedral symmetry. ias.ac.in
| Metal Ion | Complex Example | Stoichiometry (M:SCN) | Geometry |
| Co(II) | [Co(NCS)₄]²⁻ | 1:4 | Tetrahedral |
| Ni(II) | [Ni(NCS)₆]⁴⁻ | 1:6 | Octahedral |
| Cd(II) | [Cd(µ-NCS)₂(3pica)₂] | 1:2 | Polymeric |
| U(IV) | [U(NCS)₈]⁴⁻ | 1:8 | Distorted Square Antiprism |
Characterization by Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal-thiocyanate complexes.
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for distinguishing between N-bonded and S-bonded thiocyanate ligands. The C-N stretching frequency (ν(CN)) is particularly informative.
N-bonded: ν(CN) typically appears in the range of 2040-2080 cm⁻¹. mdpi.com
S-bonded: ν(CN) is generally observed at higher frequencies, around 2100-2130 cm⁻¹. ias.ac.in
Bridging: Bridging thiocyanate ligands often show ν(CN) at even higher frequencies, >2100 cm⁻¹. acs.org The C-S stretching frequency (ν(CS)) and the NCS bending mode (δ(NCS)) also provide valuable information. For N-bonded complexes, ν(CS) is around 780-860 cm⁻¹, while for S-bonded complexes, it is lower, around 690-720 cm⁻¹. ias.ac.in
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help determine the coordination geometry. For example, the electronic spectra of Co(II) thiocyanate complexes can distinguish between tetrahedral and octahedral geometries. ias.ac.in Ligand-to-metal charge-transfer (LMCT) bands are also observed in the UV-Vis spectra of some thiocyanate complexes, such as those of the actinides. researchgate.netnih.gov
Theoretical Approaches to Metal-Thiocyanate Complex Structures
Theoretical and computational chemistry provide indispensable tools for elucidating the intricate structural and electronic properties of metal-thiocyanate complexes. These methods complement experimental data, offering a deeper understanding of bonding, reactivity, and the factors that govern structural preferences. Methodologies such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory are central to predicting geometries, vibrational frequencies, and the energetic landscapes of these coordination compounds.
Density Functional Theory (DFT) in Structural Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for its balance of accuracy and computational cost. It is widely applied to study metal-thiocyanate complexes, providing detailed insights into their molecular and electronic structures. nih.gov
A key aspect of thiocyanate coordination chemistry is linkage isomerism, where the ligand can bind through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). DFT calculations are instrumental in predicting the preferred bonding mode. According to the Hard and Soft Acids and Bases (HSAB) principle, hard metal ions tend to bind to the hard nitrogen donor, while soft metal ions favor the soft sulfur donor. wikipedia.org DFT can quantify the energetic difference between these isomers. For example, a DFT study on three-coordinated copper(I) thiocyanate complexes characterized seven possible isomers and found that isomers with Cu-N bonds were generally favored over those with Cu-S bonds in this specific system. ugr.es
The table below presents a comparison of DFT-calculated and experimentally determined structural parameters for selected metal-thiocyanate complexes, illustrating the predictive power of the method.
| Complex | Parameter | Calculated Value (DFT) | Experimental Value (X-ray) | Reference |
| [Cu(Me₂oxpn)Ni(μ-NCS)(H₂O)(tmen)]₂²⁺ | Ni-N(NCS) distance | - | - | acs.org |
| [Cu(Me₂oxpn)Ni(μ-NCS)(H₂O)(tmen)]₂²⁺ | Cu-S(SCN) distance | - | 3.004 Å | acs.org |
| [U(NCS)₈]⁴⁻ | U-N distance | - | - | csic.es |
| [Fe(NCS)₆]³⁻ | Fe-N distance | - | 2.032-2.061 Å | sfu.ca |
| [Nd(NCS)₄(H₂O)₄]⁻ | Nd-N distance | - | 2.498-2.573 Å | sci-hub.se |
Table 1: Comparison of Selected Calculated and Experimental Bond Distances in Metal-Thiocyanate Complexes. Note: Direct 1-to-1 comparisons for calculated vs. experimental values are often complex and depend on the specific model and phase (gas vs. solid-state) used in the calculation.
Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the ligand's binding mode. The C-N stretching frequency (ν(C≡N)) is particularly diagnostic: it typically appears at higher wavenumbers for bridging thiocyanate and N-bonded isomers compared to S-bonded isomers. DFT calculations on Co(II), Ni(II), and Zn(II) complexes with picolinamide (B142947) have shown that the calculated vibrational modes of the thiocyanate ligand corroborate the experimental ones and accurately reflect the coordination mode. rsc.org
Molecular Orbital Theory and Bonding Analysis
Molecular Orbital (MO) theory provides a fundamental framework for describing the bonding between a metal ion and the thiocyanate ligand. acs.orgdalalinstitute.com The thiocyanate anion (SCN⁻) is a linear, ambidentate ligand with a set of molecular orbitals derived from the atomic orbitals of sulfur, carbon, and nitrogen. stackexchange.comuci.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically of π symmetry and are crucial for understanding both σ- and π-bonding interactions with the metal center.
The bonding can be described by the overlap of the ligand's frontier orbitals with the metal's valence d-orbitals.
σ-Bonding : A σ-bond is formed by the donation of electron density from a filled σ-orbital on the ligand (primarily a lone pair on nitrogen or sulfur) to an empty d-orbital (or hybrid orbital) of the metal. For N-bonding, the M–N–C angle is generally close to 180°, while for S-bonding, the M–S–C angle is typically around 100°, reflecting the different hybridization and orbital shapes at the donor atoms. wikipedia.orgnih.gov
π-Bonding : π-interactions can also occur, involving the overlap of filled or empty metal d-orbitals of appropriate symmetry with the π-orbitals of the thiocyanate ligand. This can lead to π-backbonding, where the metal donates electron density back to the ligand's empty π* orbitals.
Computational methods based on MO theory, such as Natural Bond Orbital (NBO) analysis, allow for a quantitative description of these interactions. NBO analysis examines the electron density to describe the charge distribution and the nature of the chemical bonds. For the uranium(IV) complex [U(NCS)₈]⁴⁻, NBO analysis found that each U–N bond is composed of approximately 10.9% uranium and 89.1% nitrogen character, indicating a highly polar covalent bond. csic.es The analysis also helps to determine the most appropriate resonance structure for the coordinated ligand, which for [U(NCS)₈]⁴⁻ was suggested to be [N≡C–S]⁻. csic.es A computational investigation into uranium(III) and uranium(IV) thiocyanate complexes concluded that the U(III)−NCS bond is more ionic than the U(IV)−NCS bond. sci-hub.se
The table below summarizes findings from NBO analysis on the [U(NCS)₈]⁴⁻ complex.
| Bond | U Contribution | N Contribution | U Orbital Character |
| U-N | 10.9% | 89.1% | 12.34% s, 34.14% p, 38.01% d, 15.51% f |
Table 2: Natural Bond Orbital (NBO) Analysis of the U-N Bond in [U(NCS)₈]⁴⁻. csic.es
These theoretical approaches, from the predictive power of DFT for structures and spectra to the descriptive insight of MO theory into bonding, are vital for advancing the understanding of metal-thiocyanate coordination chemistry.
Reaction Mechanisms and Kinetics of Potassium Thiocyanate
Mechanistic Investigations of Thiocyanate (B1210189) Oxidation
The oxidation of the thiocyanate ion is a complex, multi-step process whose mechanism can be significantly influenced by the nature of the oxidant and the reaction conditions. Key areas of investigation include the pathways of electron transfer and the role of the chemical environment in modulating reaction rates.
Redox reactions involving metal complexes are generally understood to proceed via one of two fundamental electron transfer (ET) mechanisms: inner-sphere or outer-sphere.
Outer-Sphere Electron Transfer : In an outer-sphere mechanism, the electron transfer occurs between two species that remain structurally independent, with their coordination spheres intact. wikipedia.org The electron must tunnel through space from the reductant to the oxidant. wikipedia.org The rate of these reactions is influenced by the thermodynamic driving force and the reorganizational energy required for the reactants to adjust their bond lengths and angles to accommodate the change in oxidation state, as described by Marcus Theory. wikipedia.org
Inner-Sphere Electron Transfer : The inner-sphere pathway involves the formation of a covalent bridge between the oxidant and the reductant. wikipedia.org A ligand from one reactant displaces a ligand in the coordination sphere of the other, creating a bridged intermediate through which the electron is transferred. wikipedia.org Thiocyanate, with its ability to coordinate through either the sulfur or nitrogen atom, is a classic example of a ligand capable of facilitating inner-sphere electron transfer. wikipedia.org This mechanism is often enthalpically favored due to the strong interaction between the redox centers, though it can be entropically less favorable because of the ordered nature of the bridged intermediate. wikipedia.org
In the context of thiocyanate oxidation, the operative mechanism depends on the specific reactants. For many transition metal-catalyzed oxidations, an inner-sphere pathway is plausible, with the SCN⁻ ion acting as a bridging ligand. However, a critical evaluation of the activation parameters for the oxidation of SCN⁻ by peroxomonosulfate (HSO₅⁻) suggests that the reaction is more likely to proceed via a two-electron transfer step rather than a one-electron transfer, which can be a characteristic of certain inner-sphere or outer-sphere processes. researchgate.netnih.gov
The kinetics of thiocyanate reactions are highly sensitive to the presence of protons (acidic conditions) and other cationic species.
Influence of Protonation (pH) : The rates of many thiocyanate oxidation reactions are significantly accelerated in acidic media. For instance, the reaction between thiocyanate and iodate (B108269) in an acidic medium is proposed to begin with a proton-dependent step: IO₃⁻ + SCN⁻ + 2H⁺ → HOSCN + HIO₂. brandeis.edu Similarly, the oxidation of thiocyanate by hydrogen peroxide is acid-catalyzed. acs.org The kinetics of the formation of the ferric thiocyanate complex, Fe(SCN)²⁺, also exhibit a dependency on hydrogen ion concentration. The forward rate law includes a term inversely proportional to [H⁺], indicating a pathway involving the reaction of the hydrolyzed ferric ion, Fe(OH)²⁺. williams.edu
Influence of Cationic Species : The nature and concentration of cations can influence reaction rates through direct participation in the reaction or by altering the ionic strength of the medium. In the formation of the ferric thiocyanate complex from ferric ion (Fe³⁺) and thiocyanate, the reaction rate is directly dependent on the concentrations of both Fe³⁺ and SCN⁻. williams.edu Mechanochemical grinding of certain metal-organic frameworks with ammonium (B1175870) thiocyanate (NH₄SCN) leads to the incorporation of NH₄⁺ ions into the framework channels, creating materials with tunable proton conductivity. acs.orguj.edu.pl The catalytic effect of ferrous (Fe²⁺) and ferric (Fe³⁺) ions is also evident in the persulfate-driven degradation of thiocyanate. researchgate.net
The following table summarizes kinetic parameters for the formation of the ferric thiocyanate complex, highlighting the influence of different reaction pathways.
| Parameter | Value | Conditions |
| k₁ | 127 ± 10 M⁻¹s⁻¹ | Pathway: Fe³⁺ + SCN⁻ |
| k₂ | 20.2 ± 2 s⁻¹ | Pathway involving hydrolysis: [k₂(Fe³⁺)(SCN⁻)]/[H⁺] |
| ΔH₁‡ | 13.0 ± 1.4 kcal/mol | Enthalpy of activation for k₁ pathway |
| ΔS₁‡ | -5 ± 5 e.u. | Entropy of activation for k₁ pathway |
| ΔH₂‡ | 20.2 ± 1.4 kcal/mol | Enthalpy of activation for k₂ pathway |
| ΔS₂‡ | 15 ± 5 e.u. | Entropy of activation for k₂ pathway |
| Data obtained at 25°C and an ionic strength of 0.40. williams.edu |
Radical Generation and Reactivity involving Thiocyanate
Under certain conditions, the one-electron oxidation of the thiocyanate ion leads to the formation of the highly reactive thiocyanate radical (•SCN).
The thiocyanate radical is a key intermediate in numerous synthetic organic reactions. It can be generated through several methods, including photochemical and electrochemical oxidation of a thiocyanate salt, such as potassium or ammonium thiocyanate. rsc.orgnih.gov
Once formed, the •SCN radical readily participates in various organic transformations. researchgate.net A common application is in the thiocyanation of alkenes. rsc.org In these reactions, the radical adds across the double bond of an alkene, generating a carbon-centered radical intermediate which can then be further transformed to yield a range of functionalized organic thiocyanates. rsc.orgresearchgate.net For example, photoredox-catalyzed processes can achieve the intermolecular arylthiocyanation of alkenes. rsc.org Similarly, the electrochemical oxidation of SCN⁻ generates the •SCN radical, which can be used for the oxidative C-H thiocyanation of electron-rich aromatic compounds and imidazopyridines. rsc.orgnih.gov These radical-mediated reactions are valuable for creating carbon-sulfur bonds and synthesizing biologically relevant sulfur-containing heterocycles. nih.gov
The S-oxidation of potassium thiocyanate can also release cyanide units, which, in the presence of co-oxidized tertiary amines, can lead to the formation of α-amino nitriles. organic-chemistry.org This process is understood to involve radical intermediates, as the reaction is suppressed by radical scavengers. organic-chemistry.org
Kinetic Studies of Thiocyanate Reactions
Kinetic studies provide quantitative insight into the rates and mechanisms of reactions involving thiocyanate. These studies often reveal complex rate laws that reflect the multi-step nature of the reactions.
In chemical kinetics, a reaction's order is determined by the exponents of the concentration terms in the rate law. However, if the concentration of one reactant is held constant at a large excess compared to the other reactants, its concentration change during the reaction is negligible. This allows for the simplification of the rate law, and the reaction is said to follow pseudo-order kinetics.
The reaction between thiocyanate and iodine in an aqueous solution provides an example of such a kinetic profile. In the pH range of 9.2-12.5, the oxidation of thiocyanate by aqueous iodine was studied using a stopped-flow technique. researchgate.net The reaction was found to be general base-catalyzed, with a rate law expressed as:
-d[I₂]ₐ/dt = ([SCN⁻][I₃⁻]/[I⁻]²) Σ kₑ[B]
where [I₂]ₐ is the total analytical concentration of iodine, [B] is the concentration of a given base (e.g., OH⁻, PO₄³⁻, CO₃²⁻), and kₑ is the corresponding rate constant for that base. researchgate.net If the concentrations of the bases and iodide (I⁻) are kept constant and in large excess, the reaction can be treated as having a pseudo-first-order dependence on both thiocyanate and triiodide (I₃⁻). researchgate.netrsc.org Similarly, a pseudo-first-order kinetic model has been successfully applied to describe the degradation of thiocyanate via ferric-activated persulfate oxidation. researchgate.net
Interfacial Reaction Mechanisms in Electrochemistry
Adsorption Behavior of Thiocyanate Oxidation Products on Electrode Surfaces
Initial electrochemical oxidation of the thiocyanate anion (SCN⁻) at an anode surface proceeds via a one-electron transfer to form a highly reactive thiocyanate radical (SCN•). rsc.org This radical species is a key intermediate whose subsequent reactions are heavily dependent on the conditions at the electrode-solution interface. A primary pathway for the thiocyanate radical is rapid dimerization at or near the electrode surface to produce thiocyanogen (B1223195), (SCN)₂. rsc.orgworldscientific.com Another proposed intermediate is the radical anion (SCN)₂•⁻, formed when a thiocyanate radical combines with an adsorbed thiocyanate ion or an ion in the solution. worldscientific.com The formation of this radical anion is reportedly a function of thiocyanate concentration. worldscientific.com
The adsorption behavior of these oxidation products has been investigated on various electrode materials, revealing distinct interfacial characteristics.
On Platinum (Pt) Electrodes: Studies using techniques such as Electrochemical Quartz Crystal Microbalance (EQCM) coupled with Cyclic Voltammetry (CV) have been employed to understand the adsorption and oxidation mechanism of thiocyanate on platinum surfaces. researchgate.net Research indicates that the best-fitted reaction mechanism involves the formation of thiocyanogen, (SCN)₂, as an intermediate species. researchgate.net This suggests that the dimerized product is present and likely adsorbed on the platinum surface during the oxidation process. The potential-dependent orientation of the initially adsorbed thiocyanate anion itself (either N-bound or S-bound) can influence the subsequent oxidation and the nature of the adsorbed products. researchgate.netacs.org The adsorption of intermediates can also lead to electrode poisoning, a phenomenon where strongly adsorbed species block active sites and inhibit further reaction. mdpi.com
On Gold (Au) Electrodes: The interaction of thiocyanate with gold electrodes is also strongly dependent on the applied potential. researchgate.net While much research focuses on the adsorption of the SCN⁻ reactant, the behavior of its oxidation products is intrinsically linked. The orientation of the adsorbed thiocyanate (S-bound, N-bound, or bridged) influences the pathway for its oxidation. researchgate.net The electrooxidation on copper-modified gold electrodes has also been investigated, highlighting the role of the electrode's surface composition in the catalytic oxidation process. rsc.org
On Carbon Electrodes: On materials like active carbon felt, the electrosorption of thiocyanate is enhanced by positive polarization. nih.gov This process is possibly accompanied by the electrochemical oxidation of SCN⁻, implying that the adsorbed species may include oxidation products. nih.gov The high surface area of carbon materials makes them suitable for studying such adsorption phenomena. nih.gov
The general mechanism for the anodic thiocyanation of various compounds supports the concept of surface-adsorbed intermediates. The process typically begins with the electro-generation of thiocyanogen ((SCN)₂) at the anode surface, which then acts as the thiocyanating agent for substrates present in the solution. rsc.org This mechanism underscores the central role of the electrode surface not just in generating the initial radical, but also in mediating its dimerization to the key (SCN)₂ intermediate.
The following table summarizes the key findings regarding the adsorption of thiocyanate oxidation products on different electrode surfaces.
| Electrode Material | Primary Oxidation Product/Intermediate | Observed Adsorption Behavior and Findings |
| Platinum (Pt) | Thiocyanogen ((SCN)₂) | The formation of (SCN)₂ as an intermediate is part of the best-fitted reaction mechanism, implying its presence at the electrode interface. researchgate.net |
| Anode (General) | Thiocyanate radical (SCN•), Thiocyanogen ((SCN)₂) | SCN⁻ is oxidized to the SCN• radical, which rapidly dimerizes at the electrode surface to form (SCN)₂. rsc.org This electrogenerated (SCN)₂ then reacts with other species. rsc.org |
| Aqueous Solution | Radical anion ((SCN)₂•⁻) | The SCN• radical can combine with SCN⁻ in the solution or adsorbed on the electrode to form (SCN)₂•⁻. worldscientific.com |
Solid State Chemistry and Material Science Innovations with Potassium Thiocyanate
Crystallographic Studies and Polymorphism
The solid-state structure of potassium thiocyanate (B1210189) (KSCN) has been a subject of detailed investigation, revealing important insights into its physical and chemical properties. These studies are crucial for understanding its behavior in various applications.
X-ray Diffraction Analysis of Crystal Structures
X-ray diffraction has been the primary technique for elucidating the crystal structure of potassium thiocyanate. Early studies have been refined over the years to provide a more accurate description of the atomic arrangement. rsc.orgwikipedia.org
Potassium thiocyanate crystallizes in an orthorhombic system with the space group Pbcm. rsc.orgwikipedia.orgmaterialsproject.org This structure is characterized by a three-dimensional network where each potassium ion (K⁺) is coordinated to multiple thiocyanate (SCN⁻) ions. Specifically, the potassium ion is in an 8-coordinate geometry, bonded to four nitrogen atoms and four sulfur atoms from the surrounding thiocyanate anions. materialsproject.orgmaterialsproject.org
The linear thiocyanate ion (SCN⁻) exhibits distinct bond lengths between its constituent atoms. Refined crystallographic data have determined the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bond lengths with high precision. These bond distances are critical for understanding the electronic structure and vibrational modes of the thiocyanate ion within the crystal lattice. materialsproject.org
Table 1: Crystallographic Data for Potassium Thiocyanate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | materialsproject.org |
| Space Group | Pbcm | rsc.orgmaterialsproject.org |
| Lattice Constants | a = 6.65 Å, b = 6.70 Å, c = 7.49 Å | materialsproject.org |
| K-N Bond Lengths | 2.95 Å (x2), 2.99 Å (x2) | materialsproject.org |
| K-S Bond Lengths | 3.33 Å (x2), 3.44 Å (x2) | materialsproject.org |
| C-N Bond Length | 1.19 Å | materialsproject.org |
| C-S Bond Length | 1.62 Å | materialsproject.org |
Phase Transitions and Associated Phenomena
Potassium thiocyanate undergoes a significant phase transition at elevated temperatures, which has been extensively studied to understand the underlying mechanisms and associated physical phenomena.
Order-Disorder Transitions of Thiocyanate Ions
Near 142 °C (415 K), potassium thiocyanate undergoes an order-disorder phase transition. researchgate.net This transition is primarily associated with the orientation of the linear thiocyanate ions. researchgate.net Below the transition temperature, the SCN⁻ ions are in an ordered, antiparallel arrangement within the crystal lattice.
As the temperature approaches the transition point, the SCN⁻ ions gain sufficient thermal energy to overcome the orientational potential energy, leading to a disordered state. In this high-temperature phase, the thiocyanate ions exhibit a head-to-tail orientational disorder. researchgate.net Diffuse neutron scattering techniques have been employed to study this phenomenon, revealing a transition from a long-range ordered structure to a short-range ordered state that persists up to the melting point. fluxim.com This short-range order is described as an ensemble of ordered microdomains. fluxim.com
Orientation-Phonon Coupling in Solid Potassium Thiocyanate
The phase transition in potassium thiocyanate is not merely a simple reorientation of ions but involves a complex interplay between the orientation of the thiocyanate ions and the lattice vibrations (phonons) of the crystal. Research suggests that the phase transition can be explained by an orientation-phonon coupling system.
This coupling implies that the reorientation of the SCN⁻ ions is strongly correlated with the phonon modes of the crystal. The softening of certain phonon modes may facilitate the reorientation of the thiocyanate ions, driving the phase transition. The interaction between the rotational motion of the SCN⁻ ions and the translational modes of the lattice is a key factor in the dynamics of this transition. Studies on similar systems have utilized techniques like inelastic neutron scattering to probe these coupled modes directly. osti.govnih.govaps.org Raman spectroscopy has also been a valuable tool for investigating the phonon modes and their behavior across the phase transition. spectroscopyonline.comaps.orgwarwick.ac.ukaps.org
Pre-melting Effects and Association Complexes in Molten State
The behavior of potassium thiocyanate near its melting point has been a topic of interest, with some studies reporting the presence of pre-melting effects. This phenomenon involves the gradual onset of disorder in the crystalline solid as it approaches its melting temperature. However, there are conflicting reports, with some differential thermal analysis studies indicating no significant pre-melting.
In the molten state, there is evidence for the formation of association complexes or ion-pairs. This is suggested by viscosity, conductivity, and spectroscopic measurements. The formation of these complexes contributes to the entropy of fusion without a large increase in volume. This suggests that the melting process involves not just simple positional randomization but also a rearrangement of ions into associated groups in the liquid phase.
Development of Advanced Materials
Potassium thiocyanate is increasingly being utilized in the development of advanced materials, particularly in the field of renewable energy and chemical synthesis.
One of the most promising applications is its use as an additive in the fabrication of perovskite solar cells. rsc.orgfluxim.comnih.govbohrium.com The incorporation of small amounts of potassium thiocyanate into the perovskite precursor solution has been shown to significantly enhance the performance and stability of these solar cells. rsc.orgresearchgate.net The benefits of using KSCN as an additive include:
Enhanced Crystallinity: It promotes the growth of larger, more uniform perovskite crystals with fewer defects. rsc.orgresearchgate.net
Improved Carrier Lifetime: The reduction in defects leads to a longer charge carrier lifetime, which improves the efficiency of charge extraction. rsc.org
Hysteresis Elimination: It helps to eliminate the current-voltage hysteresis that is often observed in perovskite solar cells, leading to more stable and reliable device performance. rsc.orgresearchgate.net
The positive effects are attributed to the synergistic action of both the potassium and thiocyanate ions in modifying the perovskite film formation. researchgate.net
Beyond solar cells, potassium thiocyanate serves as a versatile reagent in the synthesis of various organic compounds that can be considered advanced materials. It is used in the synthesis of thioesters and thioamides, which are important intermediates in organic chemistry. rasayanjournal.co.in Furthermore, it can act as a source of cyanide in certain organic reactions, such as the oxidative α-cyanation of tertiary amines, providing a safer alternative to more toxic cyanating agents. acs.org Its role as a raw material or auxiliary in various chemical industries, including the synthesis of antibiotics and other pharmaceutical products, further underscores its importance in the creation of advanced functional materials. nouryon.comnouryon.com
Role in Polymer Electrolytes for Energy Storage Applications (e.g., K+ Cation Provider, Ionic Conductivity)
Potassium thiocyanate (KSCN) is a pivotal salt in the development of solid polymer electrolytes (SPEs) for energy storage devices. Its primary role is to serve as a source of potassium cations (K+), which act as the charge carriers. The dissociation of KSCN within a polymer host matrix releases K+ ions and thiocyanate (SCN-) anions. The movement of these ions under an electric field facilitates ionic conduction, a critical property for any electrolyte. The efficiency of this process is largely dependent on the interaction between the salt and the polymer host.
In a study utilizing methylcellulose (B11928114) (MC) as the polymer host, the introduction of KSCN was shown to significantly influence the structural and electrical properties of the electrolyte. nih.govdntb.gov.ua Fourier transform infrared (FTIR) spectroscopy confirmed a strong interaction between the MC host and the KSCN salt. nih.gov The highest ionic conductivity achieved was 1.54 × 10⁻⁷ S cm⁻¹ for a film containing 30 wt.% of KSCN. nih.gov Analysis of the SCN- anion band revealed that the enhancement in conductivity was attributable to an increase in both the concentration of mobile charge carriers and their mobility. nih.gov
The performance of KSCN-based polymer electrolytes can be further enhanced by incorporating nanofillers. For instance, in a system composed of poly(ethyl methacrylate) (PEMA), KSCN, and nano-titanium oxide (TiO₂), the composite with 4 wt% TiO₂ exhibited an ionic conductivity of 6.504 × 10⁻⁵ Scm⁻¹ at room temperature. researchgate.net This value was two orders of magnitude greater than that of the PEMA/KSCN system without the filler. researchgate.net Similarly, the addition of strontium titanate (SrTiO₃) as a ceramic filler to a PEMA-KSCN electrolyte was found to promote the dissociation of more potassium ions from the salt, thereby increasing the number of charge carriers for conduction. sphinxsai.com The high dielectric constant of the filler aids in the dissociation of the KSCN salt within the polymer matrix. sphinxsai.com
Table 1: Ionic Conductivity of Potassium Thiocyanate-Based Polymer Electrolytes
| Polymer Host | Additive/Filler | KSCN Concentration (wt.%) | Highest Ionic Conductivity (S cm⁻¹) |
|---|---|---|---|
| Methylcellulose (MC) | None | 30 | 1.54 × 10⁻⁷ |
| Poly(ethyl methacrylate) (PEMA) | 4 wt% Titanium Oxide (TiO₂) | Not Specified | 6.504 × 10⁻⁵ |
| Poly(ethyl methacrylate) (PEMA) | 4 wt% Strontium Titanate (SrTiO₃) | Not Specified | Higher conductivity reported, specific value not provided in abstract sphinxsai.com |
Additive for Perovskite Solar Cells: Hysteresis Control, Crystallinity Enhancement, and Carrier Dynamics
Potassium thiocyanate has emerged as a highly effective additive in the fabrication of perovskite solar cells (PSCs), addressing key challenges such as current density-voltage (J-V) hysteresis, inconsistent crystal quality, and suboptimal carrier dynamics. Its incorporation into the perovskite precursor solution leads to significant improvements in device performance and stability. rsc.orgnih.gov
Hysteresis Control and Crystallinity Enhancement: One of the most significant impacts of using KSCN as an additive is the elimination or reduction of hysteresis, an issue that hinders the commercialization of PSCs. rsc.org Research has shown that the introduction of KSCN into a methylammonium (B1206745) lead iodide (MAPbI₃) precursor solution can produce highly efficient solar cells with no hysteresis. rsc.orgresearchgate.net This effect is strongly linked to a dramatic enhancement in the crystallinity of the perovskite film. The synergistic effect of the potassium and thiocyanate ions promotes the growth of significantly larger crystal grains. rsc.orgresearchgate.net For example, the grain size of MAPbI₃ was observed to increase to over 600 nm, more than three times that of the control sample without the additive. rsc.orgrawdatalibrary.net In another study involving slot-die-coated MAPbI₃ films, KSCN addition resulted in an average grain size of approximately 11 μm. nih.govnih.gov This improved crystal quality, characterized by fewer grain boundaries and a lower defect density, contributes directly to the suppression of hysteresis. rsc.orgresearchgate.net
Carrier Dynamics: The enhanced crystallinity and reduced defect density achieved with KSCN directly lead to improved charge carrier dynamics. The additive facilitates faster charge transport and reduces carrier recombination within the perovskite layer. rsc.orgresearchgate.net Studies have documented a longer carrier lifetime in KSCN-modified films. rsc.orgresearchgate.net For slot-die-coated films, the charge-carrier parameters were comparable to those of single-crystal perovskites, with a measured lifetime of 1.89 μs, mobility of 136.65 ± 31.52 cm² V⁻¹ s⁻¹, and a diffusion length of 25.15 ± 3.55 μm. nih.govnih.gov This reduction in non-radiative recombination and improved charge transport results in significantly higher power conversion efficiencies (PCEs). Devices fabricated with KSCN have demonstrated PCEs as high as 19.6% and 21.38% in different configurations, substantial increases over their respective control devices. rsc.orgnih.govnih.gov
Table 2: Performance Enhancement of Perovskite Solar Cells with Potassium Thiocyanate Additive
| Perovskite Material | Fabrication Method | Key Improvement with KSCN | Control PCE | KSCN-Modified PCE |
|---|---|---|---|---|
| Methylammonium Lead Iodide (MAPbI₃) | Spin Coating | Hysteresis elimination, grain size >600 nm, longer carrier lifetime. rsc.org | Not specified, but lower than treated sample. | 19.6% rsc.org |
| Methylammonium Lead Iodide (MAPbI₃) | Slot-Die Coating | Negligible hysteresis, grain size ≈11 μm, carrier lifetime of 1.89 μs. nih.govnih.gov | 12.60% (average) nih.gov | 21.38% (max), 20.14% (average) nih.govnih.gov |
| Formamidinium Lead Iodide (FAPbI₃) | Vapor-Assisted Treatment (with CTABr) | Elongated carrier lifetime, reduced charge recombination. nih.gov | 19.48% nih.gov | 22.34% nih.gov |
| Tin-based Perovskite | Spin Coating (KSCN in HTL) | Reduced hysteresis, inhibited carrier recombination. ustb.edu.cn | 6.70% ustb.edu.cn | 8.39% ustb.edu.cn |
Biochemical and Biological Research Applications of Thiocyanate Ion
Enzymatic Interactions and Substrate Specificity
Thiocyanate (B1210189) is a crucial substrate for a class of enzymes known as peroxidases, which are involved in a wide range of physiological processes, including host defense and hormone synthesis. nih.gov The interaction between thiocyanate and these enzymes is characterized by high specificity and catalytic efficiency.
Thiocyanate as a Substrate for Peroxidase Enzymes (e.g., Lactoperoxidase, Myeloperoxidase)
Peroxidase enzymes catalyze the oxidation of various substrates by hydrogen peroxide (H₂O₂). In mammals, several peroxidases, including lactoperoxidase (LPO) and myeloperoxidase (MPO), preferentially utilize thiocyanate as a substrate. nih.govresearchgate.net
Lactoperoxidase (LPO) , found in saliva, milk, tears, and airway secretions, almost exclusively uses thiocyanate as its physiological substrate. researchgate.netnih.gov The LPO system, which comprises LPO, thiocyanate, and hydrogen peroxide, is a potent natural antimicrobial system. mdpi.com Unlike MPO, LPO is incapable of oxidizing chloride ions, highlighting its high specificity for thiocyanate. nih.gov
Myeloperoxidase (MPO) , a key enzyme in neutrophils, can oxidize chloride, bromide, and thiocyanate ions. nih.govresearchgate.net However, kinetic studies have revealed that thiocyanate is the most favored substrate for MPO. researchgate.netnih.gov Despite the much higher concentration of chloride in plasma, the specificity constant for thiocyanate is significantly greater than that for chloride and bromide. nih.govresearchgate.net This preference is attributed to a faster reaction rate. nih.gov
The following interactive table provides a comparison of the substrate specificity for myeloperoxidase.
| Substrate | Relative Specificity Constant | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Thiocyanate (SCN⁻) | 730 | 9.6 x 10⁶ |
| Bromide (Br⁻) | 60 | 1.1 x 10⁶ |
| Chloride (Cl⁻) | 1 | 2.5 x 10⁴ |
| (Data sourced from multiple scientific studies) nih.govresearchgate.netnih.gov |
Mechanistic Aspects of Enzyme-Thiocyanate Reaction Pathways
The enzymatic oxidation of thiocyanate by peroxidases follows a well-defined reaction pathway. The process is initiated by the reaction of the ferric (Fe³⁺) heme center of the enzyme with hydrogen peroxide, leading to the formation of a highly reactive intermediate known as Compound I. nih.gov
Compound I then carries out a two-electron oxidation of the thiocyanate ion, converting it to hypothiocyanous acid (HOSCN) and returning the enzyme to its native ferric state. nih.govnbinno.com This catalytic cycle is highly efficient, allowing for the rapid generation of HOSCN. nbinno.com
Structural studies of LPO complexed with thiocyanate have provided insights into the substrate specificity. acs.orgmdpi.com The crystal structure reveals that the thiocyanate ion binds in the distal heme cavity of the enzyme, with the sulfur atom oriented closer to the heme iron. acs.orgmdpi.com This specific orientation, stabilized by interactions with amino acid residues like Gln423, is crucial for the efficient catalytic oxidation of thiocyanate. mdpi.com In contrast, in MPO, the thiocyanate ion binds with the opposite orientation, with the nitrogen atom closer to the heme iron. acs.org
Fundamental Role in Host Defense Mechanisms
The product of thiocyanate oxidation, hypothiocyanous acid, is a key effector molecule in the innate immune system, exhibiting both antimicrobial and antioxidant properties.
Biochemical Pathways of Hypothiocyanous Acid Formation
Hypothiocyanous acid (HOSCN) is generated through the peroxidase-catalyzed oxidation of thiocyanate by hydrogen peroxide. nih.govresearchgate.net This reaction is a cornerstone of the antimicrobial activity in various bodily fluids. nih.gov The lactoperoxidase system in secretions and the myeloperoxidase system in neutrophils are the primary biological sources of HOSCN. mdpi.comnih.gov
The formation of HOSCN can be summarized by the following reaction: H₂O₂ + SCN⁻ —(Peroxidase)→ HOSCN + OH⁻ researchgate.net
This enzymatic reaction is highly effective in producing HOSCN, which plays a critical role in controlling microbial populations on mucosal surfaces. nih.gov
Antioxidant Properties and Cellular Protection Mechanisms
While HOSCN possesses antimicrobial properties, the thiocyanate/peroxidase system also functions as a crucial antioxidant defense mechanism. nih.govtcichemicals.com Thiocyanate effectively competes with chloride as a substrate for MPO, thereby reducing the production of the more damaging oxidant, hypochlorous acid (HOCl). nih.govresearchgate.net HOCl is a strong oxidant that can cause significant damage to host tissues through the chlorination of proteins and other biomolecules. nih.gov
The protective effects of thiocyanate are multifaceted:
Competitive Inhibition: By acting as a preferred substrate for MPO, thiocyanate limits the formation of HOCl. nih.govresearchgate.net
Scavenging of Damaging Oxidants: Thiocyanate can directly react with and detoxify HOCl, converting it to the less harmful HOSCN. nih.govresearchgate.net
Repair of Oxidative Damage: Thiocyanate has been shown to react with and repair protein chloramines, which are products of HOCl-mediated damage. acs.orgnih.gov
Research has demonstrated that thiocyanate can protect various cell types, including lung, endothelial, and neuronal cells, from the cytotoxic effects of the MPO-H₂O₂-chloride system. nbinno.comnih.govresearchgate.net This protective role underscores the importance of maintaining adequate physiological levels of thiocyanate for cellular health, particularly in the context of inflammation where MPO activity is elevated.
Applications in Macromolecular Research
Beyond its physiological roles, the chemical properties of the thiocyanate ion have been harnessed for various applications in the study of macromolecules, including proteins and nucleic acids.
One of the prominent uses of thiocyanate salts, particularly guanidine (B92328) thiocyanate, is as a chaotropic agent . researchgate.netnbinno.comresearchgate.net Chaotropic agents disrupt the structure of water, which in turn weakens the hydrophobic effect that stabilizes the native conformation of proteins and the double-helical structure of DNA. researchgate.netnih.gov This property is widely exploited in molecular biology for:
Protein Denaturation: Guanidine thiocyanate is a powerful denaturant used in studies of protein folding and stability. researchgate.netnbinno.com
Nucleic Acid Extraction: It is a key component of lysis buffers for the efficient extraction of RNA and DNA from cells, as it effectively denatures nucleases that would otherwise degrade the nucleic acids. nbinno.com
Thiocyanate is also utilized in the chemical modification of proteins for research purposes. A well-established method involves the site-specific conversion of cysteine residues into thiocyanate. tcichemicals.com This modification introduces a nitrile group (-C≡N) into the protein, which serves as a unique infrared probe. The vibrational frequency of the nitrile stretch is sensitive to the local electric field within the protein, allowing researchers to probe the electrostatic environment at specific sites. tcichemicals.com
In the field of macromolecular crystallography , which aims to determine the three-dimensional structure of large biomolecules, thiocyanate salts are sometimes used as components of crystallization screens. nih.gov The presence of certain ions can influence protein solubility and promote the formation of well-ordered crystals required for X-ray diffraction analysis. For instance, sodium thiocyanate has been a component in the crystallization conditions for proteins like enolase. nih.gov
Ion Transport and Biological Membranes
The thiocyanate anion (SCN⁻) has been studied for its interaction with ion pumps, particularly the gastric proton pump, H+,K+-ATPase. nih.gov This enzyme is responsible for acidifying the stomach by pumping protons (H+) into the gastric lumen in exchange for potassium ions (K+). embopress.org
Instead, the inhibitory action of thiocyanate on net proton accumulation is attributed to an increase in the passive proton permeability of the vesicle membrane. nih.gov The proposed mechanism involves the formation of the permeant hydrothiocyanic acid (HSCN) within the acidic interior of the vesicles. This neutral, lipid-soluble molecule can then diffuse across the vesicle membrane, carrying protons out and thereby dissipating the pre-formed pH gradient. nih.gov The effect was most pronounced when SCN⁻ was present inside the vesicles, supporting the hypothesis that internal HSCN formation facilitates a "proton leak" or backflux, which counteracts the pump's activity. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Potassium thiocyanate |
| Lipopolysaccharide (LPS) |
Environmental and Industrial Research Perspectives on Potassium Thiocyanate
Environmental Tracing Methodologies
Potassium thiocyanate (B1210189) is utilized as a chemical tracer in hydrological and environmental studies to monitor the flow and dispersion of substances in water systems. Tracers are essential for understanding water movement, identifying sources of recharge, and determining travel times and velocities of water. medcraveonline.com Thiocyanates are considered effective tracers, particularly because they are not typically present in reservoir waters, which distinguishes them from common halogen tracers. google.com
In practice, a solution of potassium thiocyanate is injected into a water system, such as a reservoir or an oilfield injection well. google.combluelakechem.com The concentration of the tracer is then monitored at various observation points over time. The detection of the thiocyanate ion is often accomplished using spectrophotometric methods. bluelakechem.com This technique allows for the mapping of water flow paths and can reveal important characteristics of the subsurface environment, such as the sealing character of faults between different geological blocks. google.com
| Parameter | Description | Relevance in Tracing |
|---|---|---|
| Low Background Concentration | Thiocyanate is not naturally abundant in most reservoir waters. google.com | Ensures that detected tracer originates from the injection, providing clear and unambiguous results. |
| High Detectability | Can be accurately measured at low concentrations using spectrophotometry. bluelakechem.com | Allows for the use of smaller quantities of tracer and detection over long distances and high dilutions. |
| Solubility | Highly soluble in water. | Ensures it moves with the water flow without precipitating out of the solution. |
Research into Metallurgical Processes Utilizing Thiocyanate
In the field of metallurgy, potassium thiocyanate is investigated as a promising, less toxic alternative to cyanide for the extraction of precious metals, particularly gold. nih.govnearchimica.it Research focuses on thiocyanate-based leaching (lixiviant) systems, which can dissolve gold from ores under specific chemical conditions. This process is particularly relevant for treating certain types of gold ores, including oxide and sulfide (B99878) ores. nearchimica.itgoogle.com
The leaching process typically involves an acidic solution of potassium thiocyanate in the presence of an oxidizing agent, most commonly ferric ions (Fe³⁺) from a source like ferric sulfate. nih.govgoogleapis.com The gold is dissolved and forms stable gold-thiocyanate complex ions, such as di-thiocyano-aurous (Au(SCN)₂⁻) and tetrathiocyano-auric (Au(SCN)₄⁻). googleapis.com Academic and industrial research has focused on optimizing various parameters to maximize gold recovery. google.comnih.gov
| Parameter | Optimal Range/Value | Significance |
|---|---|---|
| pH | 1.5 - 2.5 nearchimica.itgoogleapis.com | Maintains the stability of the thiocyanate and ferric ions in the solution. |
| Thiocyanate Concentration | Up to 500 mM google.comnih.gov | Higher concentrations generally lead to increased gold recovery. nih.gov |
| Ferric Ion (Fe³⁺) Concentration | ~100 mM google.comnih.gov | Acts as the necessary oxidant to dissolve the metallic gold. |
| Temperature | 15°C - 50°C googleapis.com | The process is effective within a range of ambient temperatures. |
| Pulp Density | Up to 50% w/v google.comnih.gov | Affects the solid-to-liquid ratio, influencing reaction kinetics and efficiency. |
Role as Intermediate in Advanced Chemical Manufacturing Research
Potassium thiocyanate serves as a crucial intermediate and a versatile reagent in advanced chemical synthesis research. Its utility stems from its role as a source for the thiocyanate anion (SCN⁻), which can be incorporated into various organic molecules to create compounds with specific functionalities. google.comgoogleapis.com
One significant area of research is the use of potassium thiocyanate as a safer, easier-to-handle source of cyanide for certain reactions. For example, studies have shown that through S-oxidation, potassium thiocyanate can release cyanide units that are used in the α-cyanation of tertiary amines to produce α-amino nitriles. culturalheritage.orgprinceton.edu This method avoids the direct use of more toxic cyanide reagents. princeton.edu
Furthermore, potassium thiocyanate is a key precursor in the synthesis of a wide range of organic compounds, including:
Isothiocyanates: Formed by the reaction of KSCN with acyl chlorides. google.com
Thioesters and Thioamides: Synthesized using KSCN as a thionating agent, often under microwave irradiation to expedite the reaction. justia.com
Episulfides (Thiiranes): Produced from the reaction of KSCN with epoxides like ethylene (B1197577) carbonate or cyclohexene (B86901) oxide. google.com
Carbonyl Sulfide: KSCN is a starting product for its synthesis. google.com
C5-quinoline-substituted thiocyanates: Developed using KSCN as the thiocyanation reagent in the presence of a copper catalyst. googleapis.com
Academic Studies in Photographic and Textile Processing Applications
Potassium thiocyanate has been a subject of academic and industrial study in the fields of photography and textile processing for its role as a key auxiliary chemical.
In traditional silver halide photography, potassium thiocyanate is used in various processing steps. It functions as a fixing agent, capable of forming water-soluble complex salts with silver halide, thereby removing unexposed silver from the photographic material. google.comgoogleapis.com It is also a component in bleach-fixer solutions, which combine the bleaching of the developed silver image and the fixing step into a single process. google.comjustia.com Furthermore, research has explored its role as a chemical sensitizer (B1316253) in photographic emulsions. When added during the emulsion preparation, it can increase sensitivity. google.com In some formulations, it is used in combination with other metal salts, like gold chloride and mercuric chloride, to form complex chemical sensitizers. googleapis.com
In the textile industry, potassium thiocyanate is employed as a dyeing auxiliary. bluelakechem.comnearchimica.it Its primary role is to facilitate the dyeing process, ensuring uniform color distribution and improving dye fixation onto fibers. nearchimica.it It helps in achieving level dyeing by controlling the absorption of dyes, preventing unevenness or spotting on the fabric. bluelakechem.com While specific mechanisms are complex and vary with dye and fiber type, the use of such auxiliaries is critical for producing high-quality textiles with vibrant, long-lasting colors.
Advanced Spectroscopic Characterization of Potassium Thiocyanate Systems
Infrared and Raman Spectroscopic Analysis of Ion-Solvent and Ion-Ion Interactions
Infrared (IR) and Raman spectroscopy are pivotal in elucidating the nature of ion-solvent and ion-ion interactions in potassium thiocyanate (B1210189) solutions. These techniques are highly sensitive to the vibrational modes of the thiocyanate anion (SCN⁻), which are influenced by its immediate chemical surroundings.
The thiocyanate ion possesses characteristic internal vibrational modes, including the C≡N stretching (ν₁), the C-S stretching (ν₃), and the SCN bending (ν₂) modes. The frequencies of these modes are particularly sensitive to the nature of the solvent and the presence of cations, providing detailed insights into solvation and ion pairing phenomena.
In various solvents, the C≡N stretching frequency is a key indicator of the interactions experienced by the thiocyanate ion. For instance, studies in non-aqueous solvents like cyclohexanone, N,N-dimethylformamide, and dimethyl sulfoxide (B87167) have utilized IR spectroscopy to investigate these interactions. The presence of a "spectroscopically free" thiocyanate ion is often inferred from the position of this band.
Raman spectroscopy has been effectively employed to study the solvation behavior of potassium thiocyanate in mixed solvent systems, such as methanol-water mixtures. In these studies, changes in the Raman spectra with increasing salt concentration reveal the formation of different types of ion pairs. At lower concentrations, solvent-separated ion pairs may predominate, where the cation and anion are separated by a layer of solvent molecules. As the concentration increases, the formation of contact ion pairs, where the cation and anion are in direct contact, can be observed through the appearance of new bands or shifts in existing ones. For example, in concentrated methanol-water solutions, a band attributed to SCN⁻-H₂O-K⁺ solvent-shared ion pairs has been identified.
The table below summarizes the typical vibrational frequencies of the thiocyanate ion and their sensitivity to the chemical environment.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
| C≡N Stretch (ν₁) | 2040 - 2100 | Sensitive to ion pairing and solvation. Higher frequencies can indicate stronger interactions with cations or solvent molecules. |
| C-S Stretch (ν₃) | 730 - 760 | Also influenced by the coordination environment of the thiocyanate ion. |
| SCN Bend (ν₂) | 460 - 490 | Changes in this mode can also provide information about the local symmetry and interactions of the ion. |
Note: The exact frequencies can vary depending on the solvent, concentration, and temperature.
Research has also focused on the external motions of the potassium thiocyanate lattice in the solid state, which provide information about the collective vibrations of the ions in the crystal. The temperature dependence of these modes has been studied to understand phase transitions in solid potassium thiocyanate.
UV-Visible Spectroscopy for Complex Formation and Reaction Monitoring
UV-Visible spectroscopy is a valuable technique for studying the formation of colored complexes involving the thiocyanate ion and for monitoring the progress of chemical reactions. The thiocyanate ion itself does not absorb significantly in the visible region, but its complexes with many transition metal ions are intensely colored and exhibit characteristic absorption bands.
A classic example is the formation of the blood-red iron(III) thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺. This reaction is widely used for the qualitative and quantitative determination of iron(III). The intensity of the color, and thus the absorbance measured by a UV-Visible spectrophotometer, is directly proportional to the concentration of the complex, allowing for the determination of its formation constant. The maximum absorbance for the Fe(III)-SCN⁻ complex is typically observed in the range of 450-460 nm.
The formation of complexes between potassium thiocyanate and other metal ions, such as chromium(III), has also been investigated using UV-Visible spectroscopy. Spectral studies can indicate the formation of complexes through shifts in the absorption maxima or the appearance of new absorption bands. The coordination of the thiocyanate ion to different divalent cations like Cd(II), Hg(II), Ni(II), Fe(II), Zn(II), Co(II), and Mn(II) in aqueous solutions has been characterized by their UV and visible spectra.
UV-Visible spectroscopy is also an effective tool for reaction monitoring. By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of a reaction can be determined. For example, the introduction of potassium thiocyanate into a chitosan-iodophor system leads to a gradual reduction in the absorption bands of the tri-iodide ion over time, which can be monitored to understand the reaction kinetics.
The following table provides examples of metal-thiocyanate complexes and their characteristic UV-Visible absorption.
| Complex | Color | Typical λmax (nm) |
| [Fe(SCN)(H₂O)₅]²⁺ | Blood-red | ~457 |
| Cr(III)-SCN complexes | Varies | Varies |
| Ni(II)-SCN complexes | Varies | ~395, 500, 665 |
Note: The exact λmax can be influenced by the solvent and the specific stoichiometry of the complex.
Furthermore, the interaction of potassium thiocyanate with gold nanoparticles has been monitored by UV-Visible spectroscopy, where changes in the surface plasmon resonance of the nanoparticles indicate the attachment of thiocyanate to their surface.
Computational and Theoretical Studies on Potassium Thiocyanate
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are instrumental in determining the fundamental properties of potassium thiocyanate (B1210189), such as its geometry, electronic structure, and bond characteristics. Density Functional Theory (DFT) is a prominent method used for these investigations.
DFT calculations have been employed to model the crystal structure of potassium thiocyanate. materialsproject.org These simulations, performed using software like the Vienna Ab Initio Simulation Package (VASP), utilize approximations such as the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional and the projector-augmented wave (PAW) method for electron-ion interactions. materialsproject.org
Such calculations reveal that potassium thiocyanate crystallizes in the orthorhombic Pbcm space group. materialsproject.org In this structure, the potassium ion (K⁺) is coordinated to four nitrogen and four sulfur atoms. The thiocyanate ion (SCN⁻) exhibits a distorted linear geometry. materialsproject.org The calculated bond lengths provide a precise picture of the solid-state structure.
| Parameter | Value (Å) |
|---|---|
| K-N Bond Length (shorter) | 2.95 |
| K-N Bond Length (longer) | 2.99 |
| K-S Bond Length (shorter) | 3.33 |
| K-S Bond Length (longer) | 3.44 |
| C-N Bond Length | 1.19 |
| C-S Bond Length | 1.62 |
Data sourced from Materials Project. materialsproject.org
Molecular Dynamics Simulations of Solid-State Phenomena and Solution Behavior
Molecular dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules in potassium thiocyanate, providing insights into both its solid-state properties and its behavior in solution.
Solid-State Phenomena
MD simulations have been crucial in studying the order-disorder phase transitions in solid potassium thiocyanate. bohrium.comunomaha.eduaps.org These studies often employ parameter-free interionic potentials derived from the Gordon-Kim modified electron gas formalism to model the interactions between ions. bohrium.comunomaha.eduaps.org Simulations have successfully predicted the temperatures for the onset of these transitions with reasonable accuracy. bohrium.comunomaha.edu A key aspect of this research is understanding how the thiocyanate (SCN⁻) ions disorder, leading to structural transformations. bohrium.comunomaha.eduaps.org For KSCN, simulations have identified high-temperature phases with an average Fm3m symmetry, although it is argued that the full appearance of these phases may be preempted by melting. bohrium.comunomaha.eduaps.org
| Property | Value |
|---|---|
| Experimental Transition Temperature | ~140°C (ca. 413 K) |
| Heat of Transition (ΔHtrs) | 5295 ± 20 cal/mol |
| Entropy of Transition (ΔStrs) | 1.30 ± 0.5 e.u. |
| Predicted High-Temperature Phase Symmetry | Average Fm3m |
Data sourced from various studies on KSCN phase transitions. bohrium.comresearchgate.netnist.gov
Solution Behavior
In aqueous solutions, MD simulations reveal significant ion clustering, particularly at high concentrations. researchgate.net Dissolved potassium and thiocyanate ions show a strong tendency to form large, three-dimensional ion-ion networks. researchgate.netresearchgate.net These clusters, consisting of potassium and thiocyanate ion pairs, are thought to behave similarly to ionic liquids, with the ions inside the clusters being weakly bound by electrostatic interactions. researchgate.net The rotational relaxation time of the SCN⁻ ions has been found to be linearly dependent on the total KSCN concentration. researchgate.net
Modeling of Ion-Ion and Ion-Solvent Interactions
Atomistic modeling and simulations provide detailed insights into the specific interactions between ions and between ions and solvent molecules in potassium thiocyanate solutions. These models help to explain macroscopic properties by describing the underlying molecular-scale phenomena.
Studies focusing on ion-ion interactions have provided a nuanced view of ion pairing in aqueous KSCN solutions. At high salt concentrations, there is a strong attraction between the potassium cation (K⁺) and the nitrogen end of the thiocyanate anion (SCN⁻). researchgate.net This preferential interaction is a key factor in the formation of ion clusters. researchgate.net
The modeling of ion-solvent interactions shows that the solvation of the ions can be highly specific, especially in mixed solvents. For instance, in methanol-water mixtures, the K⁺ ion is preferentially solvated by water molecules. unomaha.edu The interactions between the SCN⁻ anion and the solvent can occur through the nitrogen end of the ion. unomaha.edu The presence of solvent-shared ion pairs, such as SCN⁻–H₂O–K⁺, has also been identified through these models. unomaha.edu The Gibbs free energies of solvation for potassium thiocyanate have been evaluated in mixed ethanol-water solvents to quantify these interactions thermodynamically. sapub.org
| Interaction Type | Description |
|---|---|
| Ion-Ion (K⁺-SCN⁻) | Strong attraction between K⁺ and the nitrogen end of the SCN⁻ anion, leading to ion pairing and clustering at high concentrations. researchgate.net |
| Ion-Solvent (K⁺-Water) | Preferential solvation of the K⁺ ion by water molecules in mixed aqueous solvents. unomaha.edu |
| Ion-Solvent (SCN⁻-Solvent) | Interactions can occur via the nitrogen end of the thiocyanate ion with solvent molecules. unomaha.edu |
| Solvent-Shared Ion Pairs | Formation of complexes like SCN⁻–H₂O–K⁺ where a solvent molecule mediates the ion-ion interaction. unomaha.edu |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The development of greener, more efficient, and highly selective synthetic methods involving potassium thiocyanate (B1210189) is a major focus of current research. Scientists are exploring novel approaches that minimize waste and utilize more environmentally benign reaction conditions.
Recent advancements include the use of visible-light-induced photocatalysis for thiocyanation reactions. nih.gov These methods often operate at ambient temperatures and utilize inexpensive and non-toxic photocatalysts, offering a more sustainable alternative to traditional synthetic routes. nih.gov For instance, a visible-light-assisted aerobic oxidative C(sp²)–H thiocyanation of aromatic compounds has been developed, using eosin (B541160) Y as a photocatalyst and oxygen as a green terminal oxidant. nih.gov
Furthermore, electrochemical methods are being investigated for the synthesis of thiocyanate-containing compounds. rsc.org These techniques leverage electrical energy to drive chemical transformations, often with high efficiency and selectivity, avoiding the need for harsh chemical oxidants. rsc.org Microwave-assisted synthesis is another promising avenue, offering rapid reaction times and improved yields for the synthesis of thioesters and thioamides using potassium thiocyanate as a thionating agent. rasayanjournal.co.in
Researchers are also exploring potassium thiocyanate as a safe and effective cyanide source for oxidative α-cyanation of tertiary amines. acs.orgorganic-chemistry.org This approach avoids the use of highly toxic cyanating agents and proceeds in aqueous solutions without the need for a catalyst, generating non-toxic byproducts. acs.orgorganic-chemistry.org
Advanced Material Design and Functionalization
Potassium thiocyanate is emerging as a key additive in the design and functionalization of advanced materials, particularly in the field of renewable energy. Its incorporation into perovskite solar cells (PSCs) has demonstrated significant improvements in performance and stability.
The addition of potassium thiocyanate to the perovskite precursor solution enhances the crystallinity of methylammonium (B1206745) lead iodide (MAPbI₃), leading to a lower defect density and longer carrier lifetime. rsc.orgresearchgate.net This results in highly efficient PSCs with eliminated hysteresis, a phenomenon that causes inconsistent power output. rsc.orgresearchgate.net Research has shown that KSCN can increase the grain size of the perovskite film to over 600 nm, more than three times that of control samples. researchgate.net
The synergistic effect of potassium and thiocyanate ions contributes to faster charge transport and reduced carrier recombination, which are crucial for high conversion efficiencies. rsc.orgresearchgate.net Studies have reported power conversion efficiencies (PCEs) of up to 21.38% in slot-die-coated PSCs with the inclusion of KSCN. nih.govnih.gov
Interactive Table: Effect of Potassium Thiocyanate on Perovskite Solar Cell Performance
| Parameter | Control Device | KSCN-Modified Device | Reference |
|---|---|---|---|
| Average Power Conversion Efficiency (PCE) | 12.60 ± 1.70% | 20.14 ± 0.75% | nih.gov |
| Maximum Power Conversion Efficiency (PCE) | 14.30% | 21.38% | nih.gov |
| Average Grain Size | 0.23 μm | 11.2 μm | nih.gov |
| Charge-Carrier Lifetime | - | 1.89 μs | nih.govnih.gov |
| Charge-Carrier Mobility | - | 136.65 ± 31.52 cm² V⁻¹ s⁻¹ | nih.govnih.gov |
Beyond solar cells, inorganic metal thiocyanates are being explored as catalysts for various reactions, including organophosphate hydrolysis and water photo-oxidation. acs.org The diverse coordination chemistry of the thiocyanate ion allows for the design of novel framework materials with unique electronic and magnetic properties. nih.gov
Deeper Understanding of Complex Biological Roles
The thiocyanate ion (SCN⁻), for which potassium thiocyanate is a common source, plays a multifaceted role in human biology, acting as a crucial component of the innate immune system and as an antioxidant. nih.govnih.gov Future research aims to further elucidate these complex biological functions and explore their therapeutic potential.
Thiocyanate is a key substrate for lactoperoxidase (LPO) and myeloperoxidase (MPO), enzymes that catalyze the production of hypothiocyanous acid (HOSCN). nih.govnih.gov HOSCN is a potent antimicrobial agent that is effective against a broad range of pathogens while being better tolerated by host tissues compared to other oxidants like hypochlorous acid. nih.govmdpi.com This system is particularly important in mucosal surfaces such as the oral cavity and the airways. nih.gov
Emerging research is investigating the role of thiocyanate in modulating inflammatory responses and protecting against oxidative damage. nih.govmdpi.com Thiocyanate can protect cells from oxidizing agents and repair damaged proteins, highlighting its antioxidant properties. nih.gov A deeper understanding of these mechanisms could lead to novel therapeutic strategies for inflammatory diseases like cystic fibrosis and acute respiratory infections. nih.gov
Interactive Table: Thiocyanate Levels in Human Extracellular Fluids
| Fluid | Concentration Range | Reference |
|---|---|---|
| Plasma | 0.01–3 mM | nih.gov |
| Saliva | 0.5–3 mM | nih.gov |
| Airway Epithelial Lining Fluid | 0.01–3 mM | nih.gov |
| Nasal Lining Fluid | 0.01–3 mM | nih.gov |
| Milk | 0.01–3 mM | nih.gov |
| Tears | 0.01–3 mM | nih.gov |
Interdisciplinary Research Opportunities in Chemical Sciences
The unique properties of potassium thiocyanate create numerous opportunities for interdisciplinary research at the intersection of chemistry, materials science, biology, and environmental science.
In the field of coordination chemistry, the ambidentate nature of the thiocyanate ligand allows for the formation of a wide variety of metal complexes with diverse structures and functionalities. nih.govwikipedia.org This opens up avenues for the design of novel catalysts, magnetic materials, and sensors. acs.org The study of metal-thiocyanate frameworks is a growing area with potential applications in gas storage and separation. nih.gov
From a medicinal chemistry perspective, the biological activity of thiocyanate-containing compounds is an area of active investigation. researchgate.net Organic thiocyanates serve as important synthetic intermediates for accessing a range of sulfur-containing compounds with potential therapeutic applications. researchgate.net
Environmentally, the role of thiocyanate in atmospheric chemistry and its potential as a biomarker for exposure to certain pollutants are subjects of ongoing research. nih.gov Furthermore, methods for the detection and removal of thiocyanate from industrial wastewater are being developed, driven by the need for effective environmental remediation strategies. researchgate.net
The continued exploration of potassium thiocyanate and its derivatives promises to yield exciting discoveries and innovations across a broad spectrum of scientific and technological fields.
Q & A
Q. How can potassium thiocyanate be synthesized in a laboratory setting, and what factors influence yield optimization?
Potassium thiocyanate (KSCN) is commonly synthesized by fusing potassium cyanide with sulfur: Key factors for yield optimization include:
Q. What methodological steps are involved in quantifying iron(III) ions using potassium thiocyanate?
KSCN reacts with Fe³⁺ to form the red complex Fe(SCN)ₙ³⁻ⁿ, detectable via spectrophotometry:
- Prepare a calibration curve using standard Fe³⁺ solutions.
- Add excess KSCN to the sample to ensure complete complexation.
- Measure absorbance at \sim480 nm and interpolate using the calibration curve.
- Note: pH adjustments (acidic conditions) enhance complex stability .
Q. How do the physical properties of KSCN (e.g., solubility, hygroscopicity) impact experimental design?
- Solubility : High solubility in water (177 g/100 mL at 20°C) and ethanol enables its use in aqueous and non-polar media.
- Hygroscopicity : Requires storage in airtight containers to prevent moisture absorption, which can alter solution concentrations.
- Thermal stability : Low melting point (173°C) limits high-temperature applications .
Advanced Research Questions
Q. How does the ambidentate nature of the thiocyanate ligand influence coordination chemistry studies?
The SCN⁻ ligand binds metals via sulfur (S-bonded) or nitrogen (N-bonded), affecting electronic and magnetic properties of complexes:
Q. What electrochemical insights can be gained from KSCN-doped polymer studies?
KSCN enhances ionic conductivity in polymers like polyvinyl alcohol (PVA):
Q. How can contradictory data on thiocyanate-metal complex stability constants be resolved?
Stability constants (log β) vary with solvent polarity and pH. Mitigation strategies include:
Q. What role does KSCN play in modulating enzyme activity in biochemical assays?
SCN⁻ competitively inhibits peroxidase enzymes by binding to the heme iron:
- Prepare enzyme kinetics assays with varying [SCN⁻].
- Monitor activity via colorimetric substrates (e.g., TMB for horseradish peroxidase).
- Calculate inhibition constants (Ki) using Lineweaver-Burk plots .
Q. How is KSCN utilized in regioselective α-thiocyanation of ketones?
KSCN enables C–H functionalization under mild conditions:
- React ketones (e.g., acetophenone) with Selectfluor™ and KSCN in acetonitrile.
- Optimize reaction time (2–4 hr) and temperature (25–40°C).
- Characterize products via NMR (δ \sim3.5 ppm for α-SCN protons) .
Safety and Compliance
Q. What precautions are critical when handling KSCN in research laboratories?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (causes irritation ).
- Ventilation : Use fume hoods to prevent inhalation of dust.
- Disposal : Neutralize with bleach (NaOCl) before disposal to avoid SCN⁻ contamination .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molar Mass | 97.18 g/mol | |
| Melting Point | 173°C | |
| Solubility in Water | 177 g/100 mL (20°C) | |
| Stability Constant (Fe³⁺) | log β₃ = 3.4 (0.5 M H₂SO₄) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
